An In-Depth Technical Guide to 6-Cyclopropylpicolinic Acid: Core Properties and Applications
An In-Depth Technical Guide to 6-Cyclopropylpicolinic Acid: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of 6-Cyclopropylpicolinic acid (CAS No. 1256793-43-7). As a key building block in modern medicinal chemistry, this molecule uniquely combines the well-established chelating and structural features of the picolinic acid scaffold with the advantageous physicochemical properties imparted by a cyclopropyl moiety. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, expert analysis of its structural characteristics, and insights into its application as a critical intermediate in the development of advanced therapeutics, particularly in the fields of oncology and immunology.
Introduction: A Molecule of Strategic Design
The deliberate design of small molecule therapeutics often relies on the strategic combination of privileged scaffolds with functional groups that can fine-tune a compound's biological activity and pharmacokinetic profile. 6-Cyclopropylpicolinic acid is a prime example of this design philosophy. It is comprised of two key components:
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The Picolinic Acid Scaffold: Pyridine-2-carboxylic acid is a bidentate chelating agent and a common structural motif in biologically active compounds. Its rigid framework serves as a reliable anchor for orienting substituents, while the carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry.
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The Cyclopropyl Moiety: The incorporation of a cyclopropyl ring is a widely used strategy in drug discovery to enhance metabolic stability, improve potency, and modulate solubility and membrane permeability.[1] Its strained three-membered ring introduces conformational rigidity and alters the electronic properties of the adjacent aromatic system, often leading to more favorable interactions with biological targets.
The convergence of these two motifs in 6-Cyclopropylpicolinic acid has made it a valuable intermediate in the synthesis of next-generation therapeutics, most notably as a precursor to potent and selective enzyme inhibitors.[1][2]
Core Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of 6-Cyclopropylpicolinic acid are summarized below.
| Property | Value / Description | Significance |
| CAS Number | 1256793-43-7[3] | Unique identifier for substance registration. |
| Molecular Formula | C₉H₉NO₂[3] | Defines the elemental composition. |
| Molecular Weight | 163.17 g/mol [3] | Essential for stoichiometric calculations in synthesis. |
| Physical State | White to off-white or yellow solid.[4] | Important for handling, storage, and reaction setup. |
| pKa (Predicted) | ~5.4 | The acidity of the carboxylic acid is critical for its reactivity in coupling reactions and influences its solubility and absorption profile. This value is estimated to be slightly higher than that of picolinic acid (~5.2) due to the weakly electron-donating nature of the cyclopropyl group. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH, THF). Sparingly soluble in water; solubility increases in basic aqueous solutions (pH > 6). | Dictates the choice of solvents for reactions, purification, and biological assays. |
| Storage | Store in a dry, cool environment (2-8°C recommended). | Ensures long-term chemical stability. |
Synthesis and Purification Workflow
While 6-Cyclopropylpicolinic acid is primarily documented as a starting material in patent literature, a robust and scalable synthesis can be achieved via a standard two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This approach offers high yields and utilizes commercially available starting materials.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for 6-Cyclopropylpicolinic acid.
Step-by-Step Experimental Protocol
PART A: Synthesis of Methyl 6-cyclopropylpicolinate (Suzuki-Miyaura Coupling)
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add Methyl 6-chloropicolinate (1.0 eq), Cyclopropylboronic acid (1.5 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
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Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water. The reaction should be approximately 0.1 M in the limiting reagent.
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Inerting: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition: Add Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂, 0.05 eq) to the flask.
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Reaction: Heat the mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 6-cyclopropylpicolinate as a pure intermediate.
PART B: Synthesis of 6-Cyclopropylpicolinic acid (Saponification)
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Dissolution: Dissolve the Methyl 6-cyclopropylpicolinate (1.0 eq) from the previous step in a 3:1 mixture of Tetrahydrofuran (THF) and water.
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Hydrolysis: Add Lithium Hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir at room temperature for 2-4 hours. The hydrolysis of the ester to the carboxylate can be monitored by TLC or LC-MS.
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Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M Hydrochloric Acid (HCl). A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
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Drying: Dry the solid product under high vacuum to afford 6-Cyclopropylpicolinic acid. The purity can be assessed by NMR and LC-MS. If necessary, further purification can be achieved by recrystallization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Diagram of Chemical Structure with Atom Numbering
Caption: Structure and atom numbering for NMR assignments.
Expected Analytical Signature
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
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δ 13.0-13.5 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (H-8).
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δ 7.8-8.0 ppm (t, J ≈ 7.8 Hz, 1H): Triplet for the proton at the 4-position of the pyridine ring (H-4).
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δ 7.5-7.7 ppm (d, J ≈ 7.7 Hz, 1H): Doublet for the proton at the 3-position (H-3).
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δ 7.3-7.5 ppm (d, J ≈ 7.9 Hz, 1H): Doublet for the proton at the 5-position (H-5).
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δ 2.1-2.3 ppm (m, 1H): Multiplet for the methine proton of the cyclopropyl ring (H-7).
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δ 1.0-1.2 ppm (m, 2H): Multiplet for two of the cyclopropyl methylene protons (H-9a, H-9b).
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δ 0.9-1.0 ppm (m, 2H): Multiplet for the other two cyclopropyl methylene protons (H-10a, H-10b).[4]
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Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
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δ ~166 ppm: Carboxylic acid carbon (C-8).
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δ ~162 ppm: Pyridine carbon attached to the cyclopropyl group (C-6).
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δ ~149 ppm: Pyridine carbon attached to the carboxylic acid group (C-2).
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δ ~139 ppm: Pyridine carbon at the 4-position (C-4).
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δ ~124 ppm: Pyridine carbon at the 3-position (C-3).
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δ ~120 ppm: Pyridine carbon at the 5-position (C-5).
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δ ~15 ppm: Methine carbon of the cyclopropyl ring (C-7).
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δ ~10 ppm: Methylene carbons of the cyclopropyl ring (C-9, C-10).
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B. Mass Spectrometry (MS)
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Protocol: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.
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Expected Data:
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Molecular Ion: A prominent peak at m/z = 164.06 [M+H]⁺.
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Key Fragments: Expect to see fragmentation corresponding to the loss of the carboxylic acid group (-45 Da) to give a fragment at m/z = 119.0. Further fragmentation may involve characteristic cleavages of the cyclopropyl ring.
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Applications in Drug Discovery
6-Cyclopropylpicolinic acid is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate for constructing more complex drug candidates. Its utility has been prominently demonstrated in the development of inhibitors for key enzymes in cancer and immunology.
Role as an Intermediate for CBL-B Inhibitors
Recent patent literature highlights the use of 6-Cyclopropylpicolinic acid in the synthesis of potent and selective inhibitors of Casitas B-lineage lymphoma-b (CBL-B).[1][2]
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Mechanism of Action: CBL-B is an E3 ubiquitin ligase that acts as a crucial negative regulator of T-cell activation.[1] By ubiquitinating downstream signaling components of the T-cell receptor (TCR), it effectively raises the threshold for T-cell activation, functioning as an immune checkpoint.
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Therapeutic Strategy: Inhibiting CBL-B lowers this activation threshold, leading to enhanced T-cell and NK-cell effector functions. This provides a powerful strategy to boost the body's own anti-tumor immune response.[1] 6-Cyclopropylpicolinic acid is used to form the core of these inhibitor molecules, typically via an amide coupling reaction with a separate, complex amine fragment.[5][6]
Diagram of CBL-B Signaling Pathway and Inhibition
Caption: Simplified CBL-B pathway and the role of its inhibitors.
Other Potential Applications
The compound has also been cited in the development of inhibitors for other enzymes, such as KAT6A, and in non-pharmaceutical applications like solder paste flux formulations, demonstrating its chemical versatility.[7][8]
Conclusion
6-Cyclopropylpicolinic acid stands out as a strategically designed molecular building block. Its fundamental properties—a solid state, moderate acidity, and characteristic solubility profile—make it amenable to standard synthetic procedures. The combination of a rigid, chelating picolinic acid core with a metabolism-stabilizing cyclopropyl group provides a powerful platform for the synthesis of advanced drug candidates. Its demonstrated role in the creation of CBL-B inhibitors underscores its importance in the ongoing quest for novel immunotherapies. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile compound in their discovery and development programs.
References
- NOVEL AMINE DERIVATIVE OR SALT THEREOF AS TNF ALPHA INHIBITORS - European P
- 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl - Google P
-
6-Phosphogluconic acid | CAS#:921-62-0 | Chemsrc. [Link]
-
Buy 6-Cyclopropylpicolinic acid from Dayang Chem (Hangzhou) Co., Ltd.. [Link]
- Amides as cbl-b inhibitors - Google P
- Inhibiteurs de kat6a de type acylsulfonamides - Google P
-
6-Hydrazinylnicotinic acid | CAS#:133081-24-0 | Chemsrc. [Link]
- 一种含氮螺环类化合物、药物组合物以及其用途 - Google P
-
EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD-. [Link]
- Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof - Google P
-
6-Oxodecanoic acid | CAS#:4144-60-9 | Chemsrc. [Link]
-
126030-73-7,5,6-Difluoroindole-3-acetic Acid-AccelaChem Inc.. [Link]
-
6-hydroxytetradecanoic acid | CAS#:1747-18-8 | Chemsrc. [Link]
- Solder paste and flux for solder paste - Google P
- はんだペースト及びはんだペースト用フラックス - Google P
Sources
- 1. WO2022169998A1 - Amides as cbl-b inhibitors - Google Patents [patents.google.com]
- 2. WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl - Google Patents [patents.google.com]
- 3. 1256793-43-7 | 6-环丙基吡啶-2-甲酸 | CATO参考物质 [en.cato-chem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2024099404A1 - ä¸ç§å«æ°®èºç¯ç±»ååç©ãè¯ç©ç»åç©ä»¥åå ¶ç¨é - Google Patents [patents.google.com]
- 6. WO2024099404A1 - Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 7. WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides - Google Patents [patents.google.com]
- 8. WO2020241574A1 - Solder paste and flux for solder paste - Google Patents [patents.google.com]
